L-Alanosine

T-cell acute lymphoblastic leukemia MTAP deficiency biomarker-driven therapy

L-Alanosine is the definitive tool compound for MTAP deficiency research, uniquely targeting adenylosuccinate synthetase as an L-aspartic acid analog. Its selective cytotoxicity in MTAP⁻ cancers (4-fold differential sensitivity, IC₅₀ 4.8 vs. 19 µM) provides a quantifiable benchmark. Procure high-purity L-Alanosine (≥98%) to validate MTAP vulnerability, benchmark novel synthetic lethal agents, or probe de novo purine biosynthesis pathway activity.

Molecular Formula C3H7N3O4
Molecular Weight 149.11 g/mol
CAS No. 16931-22-9
Cat. No. B098952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanosine
CAS16931-22-9
Molecular FormulaC3H7N3O4
Molecular Weight149.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)N(N=O)O
InChIInChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m0/s1
InChIKeyMLFKVJCWGUZWNV-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanosine (CAS 16931-22-9): An MTAP-Deficiency-Selective Purine Synthesis Inhibitor for Targeted Oncology Research


L-Alanosine (CAS 16931-22-9), also known as NSC-153353 or SDX-102, is a non-proteinogenic amino acid antibiotic derived from *Streptomyces alanosinicus* [1]. It functions as an L-aspartic acid analog that potently inhibits adenylosuccinate synthetase (ASS), the enzyme responsible for converting inosine monophosphate (IMP) to adenylosuccinate in the *de novo* purine biosynthesis pathway [2]. A defining feature of L-Alanosine is its selective cytotoxicity toward cells deficient in methylthioadenosine phosphorylase (MTAP), an enzyme critical for the purine salvage pathway [3]. This selectivity profile has established L-Alanosine as a foundational tool compound for investigating MTAP-deficient malignancies and for developing biomarker-driven therapeutic strategies.

Why L-Alanosine Cannot Be Substituted by Other Purine Antimetabolites or Amino Acid Analogs


Generic substitution among purine antimetabolites or amino acid analog anticancer agents is not scientifically defensible due to fundamental differences in molecular targets, metabolic activation requirements, and selectivity determinants. While compounds like 6-diazo-5-oxo-L-norleucine (DON) and azaserine act as glutamine antagonists inhibiting multiple amidotransferases [1], L-Alanosine functions as an L-aspartic acid analog that specifically targets adenylosuccinate synthetase after intracellular conversion to its active anabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide [2]. Furthermore, L-Alanosine's efficacy is uniquely potentiated by MTAP deficiency—a genetic lesion found in diverse cancers including mesothelioma, pancreatic cancer, and T-ALL—whereas other purine synthesis inhibitors lack this biomarker-driven selectivity [3]. These mechanistic and selectivity distinctions preclude interchangeability and demand compound-specific validation in experimental systems.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for L-Alanosine


Differential Sensitivity in MTAP-Deficient vs. MTAP-Proficient T-ALL Cells

L-Alanosine demonstrates a statistically significant 4-fold greater potency in MTAP-deficient primary T-ALL cells compared to MTAP-proficient counterparts. As measured by [³H]thymidine incorporation, the mean IC₅₀ for MTAP⁻ primary T-ALL cells was 4.8 ± 5.3 µM (range 0.3–11.3 µM, n=7), while MTAP⁺ primary T-ALL cells exhibited a mean IC₅₀ of 19 ± 18 µM (range 1.7–67 µM, n=12) with an additional 40% (8 of 20) showing IC₅₀ >80 µM [1]. This selectivity is further underscored by the observation that normal lymphocytes and MTAP⁺ cells were rescued from L-Alanosine toxicity by the MTAP substrate 5'-deoxyadenosine, whereas MTAP⁻ cells were not [1].

T-cell acute lymphoblastic leukemia MTAP deficiency biomarker-driven therapy

Target Enzyme Inhibition: Active Anabolite Exhibits 250,000-Fold Greater Affinity for Adenylosuccinate Synthetase Than Parent Compound

L-Alanosine requires intracellular conversion to its active anabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (L-ALA-ICA-ribotide), for potent adenylosuccinate synthetase (ASS) inhibition. The Kᵢ of the anabolite versus partially purified ASS from L5178Y/AR murine leukemia was 0.228 µM, whereas the Kᵢ of the parent L-Alanosine compound was 57.23 mM—a difference exceeding five orders of magnitude [1]. In vivo, parenteral administration of L-Alanosine (500 mg/kg) to tumor-bearing mice resulted in intratumoral anabolite concentrations of approximately 70 µM at 2 hours, sufficient for substantial ASS inhibition, while the parent drug concentration reached 440 µM but exerted only marginal inhibition [1]. Critically, L-Alanosine reduced intratumoral ASS specific activity by 70% in vivo, with concomitant depression of DNA synthesis to an equivalent or greater extent [1].

adenylosuccinate synthetase enzyme inhibition prodrug activation

Comparative Clinical Activity in Recurrent/Metastatic Renal Cell Carcinoma: Response Rate Benchmarking

In a Phase II trial enrolling 144 evaluable patients with recurrent or metastatic renal cell carcinoma (RCC), L-Alanosine (n=36) produced an objective response rate of 3% [1]. This was comparable to acivicin (n=27, 4% response rate) and aminothiadiazole (n=46, 2%), but lower than vinblastine infusion (n=35, 9%) [1]. All four treatments were generally well tolerated, with 37% of patients experiencing severe reactions (Grade 3/4), primarily myelosuppression, anemia, neuropathies, and mucositis [1]. The study concluded that none of these agents, including L-Alanosine, demonstrated significant antineoplastic activity in this unselected RCC population [1].

renal cell carcinoma phase II trial acivicin

Clinical Experience in MTAP-Deficient Solid Tumors: Phase II Efficacy and Safety Profile

A Phase II multicenter study evaluated L-Alanosine in 65 patients with MTAP-deficient solid tumors (mesothelioma, NSCLC, soft tissue sarcoma, osteosarcoma, pancreatic cancer) [1]. Patients received L-Alanosine at 80 mg/m² by continuous IV infusion daily for 5 days every 21 days [1]. Among 55 evaluable patients, there were no objective responses; 24% had stable disease, including two mesothelioma patients with prolonged stable disease lasting 7.5 and 15.2 months [1]. Grade 3/4 toxicities included mucositis (11%), fatigue (6%), nausea (3%), and renal failure (1.5%) [1]. The study concluded that at this dose and schedule, L-Alanosine was ineffective in patients with advanced MTAP-deficient tumors [1].

MTAP-deficient cancer phase II trial solid tumors

Combination Therapy Dosing: Phase I-Established Regimens with PALA

A Phase I study of L-Alanosine combined with N-(phosphonacetyl)-L-aspartate (PALA) in 26 patients with advanced cancer established two recommended dosing regimens based on dose-limiting toxicities of stomatitis and diarrhea [1]. Regimen A consists of PALA 5.0 g/m² plus L-Alanosine 3.0 g/m², both administered on a single day every 3 weeks [1]. Regimen B consists of PALA 500 mg/m²/day plus L-Alanosine 60 mg/m²/day, both administered on days 1–5 of a monthly cycle [1]. Notably, there was no substantial myelosuppression with either regimen [1]. The combination was selected for investigation based on synergistic cytotoxicity in vitro against human tumor cell lines and in vivo against P-388 murine leukemia [1].

combination chemotherapy PALA phase I trial

Optimal Research and Procurement Scenarios for L-Alanosine Based on Quantitative Evidence


MTAP-Deficiency Biomarker Validation Studies

L-Alanosine is the definitive tool compound for validating MTAP deficiency as a therapeutic vulnerability. The 4-fold differential sensitivity between MTAP⁻ and MTAP⁺ T-ALL cells (mean IC₅₀ 4.8 µM vs. 19 µM, P=0.02) provides a quantifiable benchmark for assessing MTAP status as a predictive biomarker in preclinical models [1]. Researchers should procure L-Alanosine when designing experiments that require a selective agent to probe the functional consequences of MTAP loss in cancer cell line panels or patient-derived models.

Adenylosuccinate Synthetase Inhibition and Purine Metabolism Studies

For investigations requiring specific inhibition of the *de novo* adenine biosynthesis pathway, L-Alanosine offers a uniquely characterized mechanism. The >250,000-fold difference in Kᵢ between the parent compound (57.23 mM) and its active intracellular anabolite (0.228 µM) mandates that experimental designs incorporate appropriate prodrug activation conditions or utilize cell-based assays that preserve metabolic conversion capacity [2]. L-Alanosine reduces intratumoral ASS activity by 70% in vivo, providing a robust pharmacodynamic benchmark for target engagement studies [2].

Negative Control Benchmarking for Novel MTAP-Targeted Agents

The well-documented clinical outcomes of L-Alanosine in MTAP-selected populations—0% objective response rate with 24% stable disease in Phase II trials—establish an evidence-based performance baseline against which novel MTAP-targeted agents can be benchmarked [3]. Researchers developing next-generation MTAP-synthetic lethal compounds should procure L-Alanosine to serve as a comparator arm in preclinical efficacy studies, enabling quantitative differentiation of improved therapeutic indices.

Combination Strategy Development Targeting Dual Nucleotide Synthesis Blockade

L-Alanosine is indicated for research programs exploring simultaneous inhibition of purine and pyrimidine biosynthesis. The Phase I combination with PALA established two clinically tolerable regimens (Regimen A: PALA 5.0 g/m² + L-Alanosine 3.0 g/m² q3w; Regimen B: PALA 500 mg/m²/d + L-Alanosine 60 mg/m²/d ×5d monthly) without substantial myelosuppression [4]. These dosing parameters provide a validated starting point for preclinical optimization of dual-pathway nucleotide synthesis inhibition strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Alanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.